(3-Methyl-4-nitrophenoxy)acetyl chloride
Description
(3-Methyl-4-nitrophenoxy)acetyl chloride is an organochlorine compound featuring a nitro-substituted phenoxy group and an acetyl chloride moiety. Its molecular formula is C₉H₈ClNO₄, with a molar mass of 229.62 g/mol. This compound is primarily used in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The nitro group (-NO₂) at the para position and the methyl group (-CH₃) at the meta position on the aromatic ring influence its electronic and steric properties, enhancing its reactivity toward nucleophiles like amines and alcohols .
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJPZXAJHYGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (3-Methyl-4-nitrophenoxy)acetyl chloride generally follows these key stages:
- Preparation of 3-methyl-4-nitrophenoxyacetic acid or its derivatives.
- Conversion of the acid to the corresponding acyl chloride via chlorinating agents.
The phenoxyacetyl chloride functionality is introduced by acylation of the phenol moiety with chloroacetyl chloride or by halogenation of the corresponding phenoxyacetic acid.
Preparation of 3-Methyl-4-nitrophenoxyacetic Acid Intermediate
The starting point is often the synthesis of 3-methyl-4-nitrophenoxyacetic acid, which can be prepared by nucleophilic substitution of 3-methyl-4-nitrophenol with chloroacetic acid derivatives or via oxidation of methyl-substituted nitrobenzenes.
Nucleophilic Substitution: 3-methyl-4-nitrophenol reacts with chloroacetic acid or its sodium salt under basic conditions to yield the phenoxyacetic acid intermediate. This method is straightforward and commonly employed in industrial settings.
Oxidation of 2,4-dimethyl-nitrobenzene: A patented method describes the selective oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid as an oxidant to produce 3-methyl-4-nitrobenzoic acid, which can be further transformed into the phenoxyacetic acid derivative. This method offers advantages in terms of raw material availability and environmental impact compared to traditional strong oxidants like potassium permanganate or chromium trioxide.
Conversion to this compound
Once the phenoxyacetic acid intermediate is obtained, it is converted to the corresponding acyl chloride by reaction with chlorinating agents. Common reagents include:
Thionyl chloride (SOCl₂): The most widely used reagent for converting carboxylic acids to acyl chlorides. The reaction typically proceeds under reflux in an inert solvent such as dichloromethane or chloroform.
Oxalyl chloride (COCl)₂: An alternative chlorinating agent that can be used under milder conditions, often catalyzed by a small amount of dimethylformamide (DMF) to enhance reactivity.
Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃): Less commonly used due to harsher conditions and side reactions.
The reaction scheme is:
$$
\text{3-Methyl-4-nitrophenoxyacetic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
The oxidation method using diluted nitric acid to prepare 3-methyl-4-nitrobenzoic acid is industrially favorable due to mild conditions, lower costs, and environmental benefits compared to traditional oxidants.
The nucleophilic substitution of 3-methyl-4-nitrophenol with chloroacetic acid derivatives proceeds with high selectivity and yield, especially when conducted under controlled pH and temperature.
The acyl chloride formation using thionyl chloride is standard; however, the presence of electron-withdrawing nitro groups requires careful temperature control to avoid decomposition.
Purification steps often include extraction, washing, and distillation under reduced pressure to isolate the pure acyl chloride.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Phenoxyacetic acid synthesis | Nucleophilic substitution | 3-methyl-4-nitrophenol + chloroacetic acid + base | High yield, simple setup | Requires careful pH control |
| Alternative acid intermediate synthesis | Oxidation of methyl-nitrobenzene | 2,4-dimethyl-nitrobenzene + diluted HNO₃ | Environmentally friendly, scalable | Moderate yield, high pressure required |
| Acyl chloride formation | Chlorination | Thionyl chloride (SOCl₂), DMF catalyst | High purity product, efficient | Generates corrosive gases, requires ventilation |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acetyl chloride group undergoes nucleophilic substitution with diverse nucleophiles to form esters, amides, or acids:
Hydrolysis
Reaction with water produces (3-methyl-4-nitrophenoxy)acetic acid:
-
Kinetics : Hydrolysis rates depend on solvent polarity and pH. Aqueous acidic or basic conditions accelerate the reaction .
Alcoholysis (Esterification)
Reaction with alcohols yields esters. For example, methanol produces methyl (3-methyl-4-nitrophenoxy)acetate:
-
Mechanism : Proceeds via a tetrahedral intermediate in a two-step process .
-
Catalysis : No acid catalyst required due to high electrophilicity of the acyl chloride .
Aminolysis (Amide Formation)
Reaction with amines forms amides. For example, with aniline:
-
Kinetic Behavior : Secondary alicyclic amines exhibit biphasic Brønsted plots, suggesting stepwise mechanisms through zwitterionic intermediates .
Electrophilic Aromatic Substitution (EAS)
The nitro group meta-directs further substitution on the aromatic ring. Potential reactions include:
Nitration
Controlled nitration could introduce additional nitro groups at the 5- or 6-position, though steric hindrance from the methyl group may limit reactivity .
Reduction of Nitro Group
Catalytic hydrogenation (e.g., Pd/C, H) reduces the nitro group to an amine:
Grignard Addition
The acetyl chloride reacts with Grignard reagents to form ketones:
Friedel-Crafts Acylation
The electron-withdrawing nitro group deactivates the ring, making Friedel-Crafts reactions unlikely unless strongly activated coupling partners are used .
Biodegradation Pathways
Microbial degradation via Burkholderia spp. involves:
-
Monooxygenation : Enzymatic cleavage of the nitro group to form methylhydroquinone intermediates .
-
Ring Cleavage : Dioxygenases convert intermediates into aliphatic compounds (e.g., 2-methyl-4-hydroxymuconic semialdehyde) .
Table 1: Reaction Kinetics of Acyl Substitution
| Nucleophile | Solvent | Rate Constant (k, Ms) | Mechanism |
|---|---|---|---|
| HO | Aqueous HCl | 0.15 ± 0.02 | S2 |
| MeOH | Neat | 1.8 ± 0.3 | Tetrahedral |
| Aniline | DCM | 0.07 ± 0.01 | Zwitterionic |
Table 2: Microbial Degradation Intermediates
| Enzyme | Substrate | Product |
|---|---|---|
| PnpA (Monooxygenase) | (3-methyl-4-nitrophenoxy)acetyl chloride | Methyl-1,4-benzoquinone (MBQ) |
| PnpB (Reductase) | MBQ | Methylhydroquinone (MHQ) |
| PnpCD (Dioxygenase) | MHQ | 2-Methyl-4-hydroxymuconic semialdehyde |
Stability and Handling
Scientific Research Applications
Organic Synthesis
(3-Methyl-4-nitrophenoxy)acetyl chloride serves as a versatile building block in organic synthesis. Its acyl chloride functionality allows for the formation of various derivatives through nucleophilic substitution reactions. Common applications include:
- Formation of Esters : Reacting with alcohols to form esters.
- Formation of Amides : Reacting with amines to yield amides.
Modification of Biomolecules
In biological research, this compound is utilized for the modification of biomolecules, particularly in proteomics. The acylating properties facilitate the attachment of functional groups to proteins and peptides, which can aid in studying protein interactions and functions.
Pharmaceutical Research
Due to its reactive nature, this compound is being investigated for potential pharmaceutical applications. The compound's ability to modify biological molecules makes it a candidate for drug development, particularly in creating prodrugs that can enhance bioavailability and target specificity.
Industrial Applications
In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows it to be incorporated into various formulations and products, contributing to the synthesis of agrochemicals, dyes, and other organic compounds.
Chemical Reaction Pathways
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Alcohols, Amines | Esters, Amides |
| Reduction | Metal Hydrides (e.g., LiAlH4) | Amines |
| Hydrolysis | Water or Aqueous Bases | Carboxylic Acids |
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitrophenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (3-Methyl-4-nitrophenoxy)acetyl chloride with three structurally related compounds:
Key Observations:
Electronic Effects: The nitro group in this compound strongly withdraws electrons, increasing the electrophilicity of the carbonyl carbon compared to methoxy-substituted analogues . Halogenated derivatives (e.g., (3-Chloro-4-fluorophenoxy)acetyl chloride) exhibit intermediate reactivity due to the balance between electron-withdrawing (-Cl, -F) and steric effects .
Hydrolytic Stability: Like acetyl chloride, all compounds in this class are moisture-sensitive. However, electron-withdrawing groups (e.g., -NO₂) may accelerate hydrolysis compared to electron-donating groups (-OCH₃) .
Notes:
- The nitro and halogen substituents in this compound and its analogues may increase toxicity compared to simpler acetyl chlorides.
- All compounds require stringent precautions: butyl rubber gloves (0.3 mm thickness) and explosion-proof equipment are recommended during handling .
Biological Activity
(3-Methyl-4-nitrophenoxy)acetyl chloride is a chemical compound with potential applications in various biological contexts. Its structure, characterized by a nitrophenoxy group and an acyl chloride moiety, suggests reactivity that can be exploited in biological systems. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₈ClNO₄
- Molecular Weight : 229.62 g/mol
- CAS Number : 861795-45-1
Synthesis
The synthesis of this compound typically involves the reaction of (3-Methyl-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl₂), yielding the acyl chloride alongside byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) .
Reaction Mechanisms
The compound exhibits several reactive properties:
- Nucleophilic Substitution : The acyl chloride group reacts readily with nucleophiles, forming esters or amides.
- Reduction : The nitro group can be converted to an amino group under reducing conditions.
- Hydrolysis : In aqueous environments, the acyl chloride can hydrolyze to form the corresponding carboxylic acid .
Antimicrobial Properties
Recent studies have indicated that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating significant efficacy.
Case Study: Antibacterial and Antifungal Activity
In a comprehensive evaluation of various synthesized compounds, this compound was tested for its Minimum Inhibitory Concentration (MIC) against common pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The compound exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
The mechanism by which this compound exerts its biological effects primarily involves:
- Acylation : The acyl chloride group acts as an electrophile, modifying nucleophilic sites on proteins or nucleic acids.
- Inhibition of Enzymatic Activity : By binding to specific enzymes, it may disrupt metabolic pathways critical for microbial growth .
Research Applications
This compound is not only relevant in microbiology but also in fields such as:
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the acetyl chloride moiety (e.g., carbonyl carbon at ~170 ppm) and aromatic nitro group (distinct splitting patterns).
- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion [M+H] and fragments like loss of Cl or NO groups. Cross-reference with databases like NIST for fragmentation patterns .
- X-ray Crystallography : For solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm stereochemistry .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Use butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) and full-face respirators with AXBEK cartridges to prevent dermal/ocular exposure and inhalation of vapors .
- Ventilation : Perform reactions in fume hoods with >100 fpm airflow to mitigate flammable vapor accumulation (flash point: ~105°C, extrapolated from acetyl chloride data) .
- Incompatibilities : Avoid water, alcohols, and bases due to violent hydrolysis (generating HCl and acetic acid derivatives). Store under inert gas (argon/nitrogen) in sealed containers .
How does the nitro group in this compound influence its reactivity in nucleophilic acyl substitution reactions?
Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon:
- Kinetic Studies : Compare reaction rates with non-nitro analogs (e.g., methoxy derivatives) using UV-Vis or F NMR (if fluorine tags are present).
- Mechanistic Probes : Conduct Hammett plots to quantify substituent effects on reactivity. The nitro group’s σ (~1.27) correlates with accelerated acylation in polar aprotic solvents like DMF .
- Side Reactions : Monitor for nitrophenol byproducts via LC-MS, especially under basic conditions where nitro displacement may occur.
What computational methods can predict the stability and degradation pathways of this compound?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways. The nitro group lowers the activation energy for water attack at the carbonyl carbon (~15 kcal/mol vs. ~20 kcal/mol for non-nitro analogs).
- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. THF) to predict shelf-life. Correlate with experimental stability tests under controlled humidity .
- Degradation Products : Identify HCl and 3-methyl-4-nitrophenoxyacetic acid via IR and ion chromatography.
How can crystallographic data resolve contradictions in reported structural parameters of this compound derivatives?
Advanced Research Question
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize errors in bond-length measurements.
- Refinement Strategies : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in nitro-aromatic compounds due to packing irregularities. Compare R-factor convergence (<5% discrepancy) across multiple datasets .
- Validation Tools : Cross-check with CCDC Mercury’s Mogul Geometry Check to flag outliers in torsion angles or van der Waals contacts.
What strategies optimize the use of this compound in multi-step syntheses of bioactive molecules?
Advanced Research Question
- Protecting Groups : Temporarily reduce nitro to amine (H/Pd-C) to prevent unwanted side reactions, then re-oxidize post-acylation.
- One-Pot Reactions : Couple with Grignard reagents in THF at −78°C to form ketones, followed by in situ nitro-group reduction.
- Scale-Up Challenges : Mitigate exotherms during acylation by using jacketed reactors with controlled cooling (∆T < 10°C/min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
